molecular formula C31H37ClN2O4 B12364529 2-Me PeER (chloride)

2-Me PeER (chloride)

Cat. No.: B12364529
M. Wt: 537.1 g/mol
InChI Key: ORZPTQHQSYOOQR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Me PeER (chloride) involves several steps. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions that introduce the necessary functional groups to the core structure . Industrial production methods likely involve large-scale organic synthesis techniques, ensuring high purity and yield.

Chemical Reactions Analysis

2-Me PeER (chloride) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a non-fluorescent product, while substitution could result in a derivative with altered fluorescence characteristics.

Scientific Research Applications

2-Me PeER (chloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Me PeER (chloride) involves its interaction with the enzyme CYP3A4. When the enzyme metabolizes the compound, it induces a change in the molecular structure that results in fluorescence. This fluorescence can be measured to determine the activity of CYP3A4 in living cells. The molecular targets and pathways involved include the active site of CYP3A4, where the compound binds and undergoes metabolic transformation .

Comparison with Similar Compounds

2-Me PeER (chloride) is unique compared to other fluorogenic probes due to its specific excitation and emission wavelengths, which make it highly suitable for live-cell imaging. Similar compounds include:

Properties

Molecular Formula

C31H37ClN2O4

Molecular Weight

537.1 g/mol

IUPAC Name

[9-(2-carboxyphenyl)-6-(dimethylamino)-2-methylxanthen-3-ylidene]-methyl-(2-pentoxyethyl)azanium;chloride

InChI

InChI=1S/C31H36N2O4.ClH/c1-6-7-10-16-36-17-15-33(5)27-20-29-26(18-21(27)2)30(23-11-8-9-12-24(23)31(34)35)25-14-13-22(32(3)4)19-28(25)37-29;/h8-9,11-14,18-20H,6-7,10,15-17H2,1-5H3;1H

InChI Key

ORZPTQHQSYOOQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCC[N+](=C1C=C2C(=C(C3=C(O2)C=C(C=C3)N(C)C)C4=CC=CC=C4C(=O)O)C=C1C)C.[Cl-]

Origin of Product

United States

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